molecular formula C22H37N3O16 B013970 STn Epitope CAS No. 114661-01-7

STn Epitope

Cat. No. B013970
CAS RN: 114661-01-7
M. Wt: 599.5 g/mol
InChI Key: RMINQIRDFIBNLE-NNRWGFCXSA-N
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Description

Benzoquinone, also known as cyclohexa-2,5-diene-1,4-dione, is an organic compound with the formula C₆H₄O₂. It is a type of quinone, characterized by a six-membered ring with two ketone substitutions. Benzoquinone exists in two isomeric forms: 1,4-benzoquinone (para-benzoquinone) and 1,2-benzoquinone (ortho-benzoquinone). The 1,4-isomer is more commonly encountered and is known for its bright yellow crystalline appearance and pungent odor .

Mechanism of Action

Benzoquinone exerts its effects primarily through redox cycling. It can undergo one or two-electron reduction by cellular reductases, leading to the formation of semiquinones or hydroquinones. These intermediates can generate reactive oxygen species, causing oxidative stress and damage to cellular components such as DNA, proteins, and lipids . This mechanism is exploited in its use as an anticancer agent, where the generated oxidative stress can induce apoptosis in cancer cells .

Safety and Hazards

The STn Epitope is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is advised to wear protective gloves, protective clothing, eye protection, and face protection when handling it .

Future Directions

The development of novel antibodies against Tn and STn taking advantage of innovative technologies and engineering techniques may result in innovative therapeutic antibodies for cancer treatment . Additionally, the development of patient-specific neoantigen-based cancer vaccines will probably allow inducing highly specific antitumor immune responses .

Biochemical Analysis

Biochemical Properties

The STn epitope interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the formation of multiple hydrogen bonds with the proximal peptide and GalNAc linked to the threonine residue . These interactions play a crucial role in the biochemical reactions involving the this compound.

Cellular Effects

The this compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The presence of the this compound on proteins can lead to changes in the behavior of cancer cells, promoting proliferation and metastasis .

Molecular Mechanism

The this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The X-ray crystal structure of the anti-MUC1 monoclonal antibody SN-101 complexed with the antigenic glycopeptide provides evidence that SN-101 recognises specifically the essential epitope by forming multiple hydrogen bonds both with the proximal peptide and GalNAc linked to the threonine residue .

Metabolic Pathways

The this compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels

Transport and Distribution

The this compound is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Benzoquinone can be synthesized through the oxidation of hydroquinone. This reaction typically involves the use of oxidizing agents such as ferric chloride, hydrogen peroxide, or potassium dichromate. The reaction is carried out in an acidic medium to facilitate the oxidation process .

Industrial Production Methods: Industrially, 1,4-benzoquinone is produced by the oxidation of hydroquinone using air in the presence of a catalyst like vanadium pentoxide. The hydroquinone is dissolved in water and heated to a temperature of 70-80°C. Air is then bubbled through the solution, causing the formation of 1,4-benzoquinone as a precipitate .

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Ferric chloride, hydrogen peroxide, potassium dichromate.

    Reducing Agents: Sodium borohydride, zinc in acidic conditions.

    Substitution Reagents: Acetic anhydride, sulfuric acid.

Major Products:

Comparison with Similar Compounds

Benzoquinone is part of a larger family of quinones, which includes:

Uniqueness: Benzoquinone is unique due to its high reactivity and versatility in undergoing various chemical reactions. Its ability to participate in redox cycling makes it particularly valuable in both synthetic chemistry and biological applications .

properties

{ "Design of Synthesis Pathway": "The synthesis of STn Epitope can be achieved through solid-phase peptide synthesis (SPPS) method. This involves the stepwise addition of amino acids to a resin-bound peptide chain, followed by deprotection and cleavage from the resin.", "Starting Materials": ["Resin-bound amino acid", "Fmoc-protected amino acids", "Coupling reagents", "Protecting groups", "Cleavage reagents"], "Reaction": ["1. Coupling of Fmoc-protected serine to the resin-bound amino acid using a coupling reagent such as DIC/HOBt.", "2. Deprotection of the Fmoc group using a base such as piperidine.", "3. Coupling of Fmoc-protected threonine to the resin-bound peptide using a coupling reagent.", "4. Deprotection of the Fmoc group using piperidine.", "5. Coupling of Fmoc-protected galactose to the resin-bound peptide using a coupling reagent.", "6. Deprotection of the Fmoc group using piperidine.", "7. Coupling of Fmoc-protected N-acetylgalactosamine to the resin-bound peptide using a coupling reagent.", "8. Deprotection of the Fmoc group using piperidine.", "9. Cleavage of the peptide from the resin using a cleavage reagent such as TFA.", "10. Purification of the crude peptide using HPLC."] }

CAS RN

114661-01-7

Molecular Formula

C22H37N3O16

Molecular Weight

599.5 g/mol

IUPAC Name

(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3R,4R,5R,6S)-5-acetamido-6-[(2S)-2-amino-2-carboxyethoxy]-3,4-dihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid

InChI

InChI=1S/C22H37N3O16/c1-7(27)24-13-10(29)3-22(21(36)37,41-18(13)15(31)11(30)4-26)39-6-12-16(32)17(33)14(25-8(2)28)20(40-12)38-5-9(23)19(34)35/h9-18,20,26,29-33H,3-6,23H2,1-2H3,(H,24,27)(H,25,28)(H,34,35)(H,36,37)/t9-,10-,11+,12+,13+,14+,15+,16-,17+,18+,20-,22+/m0/s1

InChI Key

RMINQIRDFIBNLE-NNRWGFCXSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)OC[C@@H](C(=O)O)N)NC(=O)C)O)O)O

SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OCC(C(=O)O)N)NC(=O)C)O)O)O

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OCC(C(=O)O)N)NC(=O)C)O)O)O

synonyms

Serinyl 2-Acetamido-2-deoxy-6-O-(α-2-N-Acetylnuraminyl)-α-D-galactopyranosyl;  _x000B_6-O-α-Sialyl-2-acetamido-2-deoxy-α-D-galactopyranosyl-1-O-L-serine;  O-[2-(acetylamino)-6-O-(N-acetyl-α-neuraminosyl)-2-deoxy-α-D-galactopyranosyl]-L-serine; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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